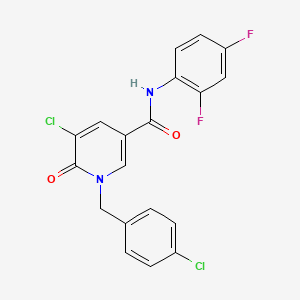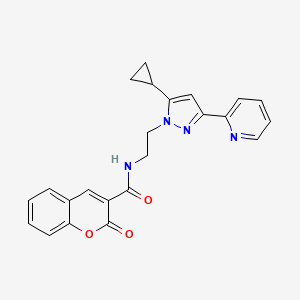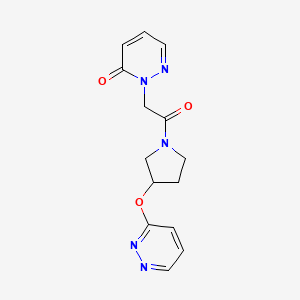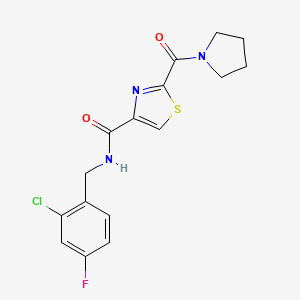
(2E)-3-(3-Fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2E)-3-(3-Fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one” is a chemical compound with the molecular formula C13H9FOS and a molecular weight of 232.27 . It belongs to the class of organic compounds known as chalcones.
Molecular Structure Analysis
The molecular structure of “(2E)-3-(3-Fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one” consists of a fluorophenyl group, a thiophenyl group, and a prop-2-en-1-one group . The exact structural details are not provided in the retrieved sources.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Chalcone Derivatives Synthesis : The compound, as a chalcone derivative, can be synthesized using a base-catalyzed Claisen-Schmidt condensation reaction. Such compounds are characterized by techniques like FT-IR, elemental analysis, and X-ray diffraction. They demonstrate certain molecular properties like intra-molecular hydrogen bonding and stabilization through weak intermolecular interactions, which are significant in chemical and material science studies (Salian et al., 2018).
Crystal Structure Analysis : The crystal structure of similar compounds, featuring thiophene and fluorophenyl groups, has been extensively studied. These structures are key to understanding the molecular geometry and intermolecular interactions, which are crucial for the development of materials with specific properties (Nagaraju et al., 2018).
Material Science Applications
- Photoalignment in Liquid Crystals : Derivatives of prop-2-enoates, including those with thiophene and fluorophenyl groups, are reported to promote excellent photoalignment of nematic liquid crystals. This is influenced by the number of fluoro-substituents and the position of the thiophene moiety, which is crucial for liquid crystal display (LCD) technology (Hegde et al., 2013).
Chemical Analysis and Properties
Hyperpolarizability and Molecular Stability : Investigations into related compounds have shown that they exhibit significant first hyperpolarizability, which is a measure of a molecule's nonlinear optical (NLO) properties. This is crucial for applications in photonics and electro-optics. The molecular stability, arising from hyper-conjugative interactions and charge delocalization, is also analyzed using methods like NBO analysis (Najiya et al., 2014).
Antioxidant and Antimicrobial Activities : Studies on chalcone derivatives have demonstrated their potential as antioxidants and antimicrobial agents. The synthesis and biological screening of these compounds reveal their effectiveness against various biological targets, indicating their potential in pharmaceutical research (Gopi et al., 2016).
Electropolymerization and Material Applications : The electropolymerization properties of certain thiophene-containing compounds have been explored for applications in material science, particularly in fabricating modified electrodes. Such studies are essential for advancing technologies in sensors and electronic devices (Oyarce et al., 2017).
Eigenschaften
IUPAC Name |
(E)-3-(3-fluorophenyl)-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FOS/c14-11-4-1-3-10(9-11)6-7-12(15)13-5-2-8-16-13/h1-9H/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXGQZUHJFKVBQ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethylphenyl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/no-structure.png)


![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2571337.png)

![6-tert-butyl-3-[(2,5-dimethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2571341.png)
![N-{4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl}-4-iodobenzenesulfonamide](/img/structure/B2571344.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2571345.png)



